molecular formula C10H16O B051324 1-(2,4-Dimethylcyclohex-3-en-1-yl)ethanone CAS No. 117933-60-5

1-(2,4-Dimethylcyclohex-3-en-1-yl)ethanone

Cat. No. B051324
M. Wt: 152.23 g/mol
InChI Key: LXWLBFXNZBZRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylcyclohex-3-en-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is also known as DMCO or DMCE and is a ketone derivative of cyclohexene. DMCO is a colorless liquid with a sweet, floral odor and is used in various scientific applications due to its unique properties.

Mechanism Of Action

The mechanism of action of DMCO is not well understood. However, it is believed that DMCO acts as a nucleophile in various chemical reactions and is involved in the formation of carbon-carbon bonds. DMCO is also believed to be involved in the formation of enols and enolates, which are important intermediates in organic synthesis.

Biochemical And Physiological Effects

DMCO has not been extensively studied for its biochemical and physiological effects. However, it is believed to be a relatively safe compound and does not have any known toxic effects on humans or animals. DMCO is also not known to cause any significant environmental damage.

Advantages And Limitations For Lab Experiments

DMCO has several advantages for lab experiments. It is a relatively stable compound and can be stored for long periods without degradation. DMCO is also easy to handle and can be used in various chemical reactions. However, DMCO has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. DMCO is also not readily available in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMCO. One area of research could be the development of new synthesis methods for DMCO that are more efficient and cost-effective. Another area of research could be the investigation of the biochemical and physiological effects of DMCO, which could lead to the development of new pharmaceuticals or agrochemicals. Additionally, DMCO could be used as a building block for the synthesis of new fragrances or flavors. Overall, DMCO has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its properties and potential uses.

Synthesis Methods

DMCO is synthesized through the reaction of 2,4-dimethylcyclohex-3-ene-1-one with ethylmagnesium bromide. The reaction is carried out in anhydrous conditions under a nitrogen atmosphere. The product is then purified through distillation to obtain pure DMCO. This synthesis method is widely used in the production of DMCO for scientific research purposes.

Scientific Research Applications

DMCO is used in various scientific research applications due to its unique properties. It is widely used in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and fragrances. DMCO is also used as a solvent in various chemical reactions and as a reagent in organic synthesis.

properties

CAS RN

117933-60-5

Product Name

1-(2,4-Dimethylcyclohex-3-en-1-yl)ethanone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2,4-dimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)8(2)6-7/h6,8,10H,4-5H2,1-3H3

InChI Key

LXWLBFXNZBZRMK-UHFFFAOYSA-N

SMILES

CC1C=C(CCC1C(=O)C)C

Canonical SMILES

CC1C=C(CCC1C(=O)C)C

synonyms

Ethanone, 1-(2,4-dimethyl-3-cyclohexen-1-yl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.